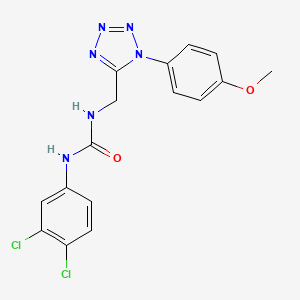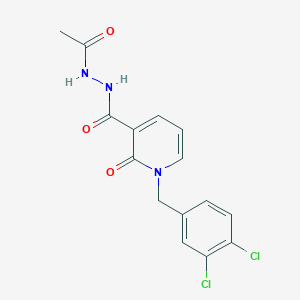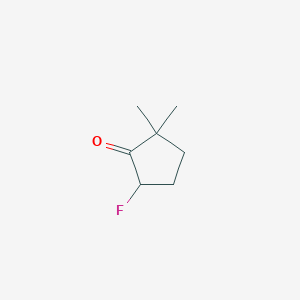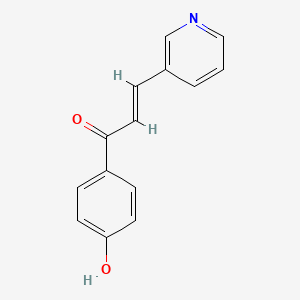
1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, commonly known as DMTU, is a potent antioxidant and a well-known inhibitor of peroxynitrite-mediated nitration reactions. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Studies on bis-chalcone derivatives, which share structural similarities with the query compound, have shown significant potential in the field of nonlinear optical (NLO) materials. These materials exhibited substantial second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, making them promising candidates for optical limiting applications due to their two-photon absorption phenomenon (Shettigar et al., 2006).
Corrosion Inhibition
Compounds structurally related to the query have been investigated for their corrosion inhibition properties. The study on the effectiveness of certain organic compounds in protecting mild steel against corrosion in acid solutions highlights the potential of these compounds as mixed-type inhibitors, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis of Pesticides
Research on substituted urea herbicides and organophosphorous insecticides in water under various conditions, including photodegradation and hydrolysis, suggests the environmental persistence and degradation pathways of these compounds. Understanding the behavior of similar compounds can inform environmental safety and degradation strategies (Gatidou & Iatrou, 2011).
Anticancer Agents
The development of novel imidazole ureas/carboxamides containing dioxaphospholanes highlights the exploration of compounds with potential anticancer activities. These studies indicate the continuous search for new therapeutic agents and the importance of structural modifications to enhance biological activities (Rani et al., 2014).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2/c1-26-12-5-3-11(4-6-12)24-15(21-22-23-24)9-19-16(25)20-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFVVZOHQKOPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2926058.png)
![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)

![8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2926064.png)
![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)


![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)
